4-ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride
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Overview
Description
4-Ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride is a chemical compound with a complex structure that includes an ethoxy group, a piperidine ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride core. The ethoxy group and piperidine ring are then introduced through subsequent reactions, often requiring specific catalysts and reaction conditions to ensure the correct placement and bonding of these groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be carefully controlled to ensure consistency and safety, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a variety of products depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and other complex molecules.
Biology: In biological research, it may serve as a tool for studying enzyme inhibition or as a building block for bioactive molecules.
Medicine: Potential medical applications include the development of new pharmaceuticals, particularly those targeting inflammatory or autoimmune conditions.
Industry: In the industrial sector, it could be used in the production of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which 4-Ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride
3-Ethoxy-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride
4-Ethoxy-3-(morpholine-1-carbonylamino)benzenesulfonyl Chloride
Uniqueness: 4-Ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl Chloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The presence of the ethoxy group and the piperidine ring in this particular configuration sets it apart from similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-ethoxy-3-(piperidine-1-carbonylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-13-7-6-11(22(15,19)20)10-12(13)16-14(18)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVUMPENNSYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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